molecular formula C17H19F2N3O3 B1199960 Lomefloxacin CAS No. 98079-51-7

Lomefloxacin

Cat. No. B1199960
CAS RN: 98079-51-7
M. Wt: 351.35 g/mol
InChI Key: ZEKZLJVOYLTDKK-UHFFFAOYSA-N
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Description

Lomefloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections, such as bronchitis and urinary tract infections . It fights bacteria in the body and may also be used for purposes other than those listed in the medication guide .


Synthesis Analysis

Lomefloxacin has been synthesized and characterized using a variety of analytical and spectral techniques such as elemental analysis, infrared spectroscopy, and thermogravimetric analysis . In one study, [Fe(C2O4)(FQ)(H2O)2] complexes (HFQ = ciprofloxacin (1), lomefloxacin (2), and norfloxacin (3)) were synthesized .


Molecular Structure Analysis

The molecular formula of Lomefloxacin is C17H19F2N3O3 . It has an average mass of 351.348 Da and a Monoisotopic mass of 351.139435 Da .


Chemical Reactions Analysis

Lomefloxacin has been subjected to photocatalytic degradation using hydrothermally synthesized magnesium titanate under visible light-driven energy sources . The study revealed that 30 mg/L of catalyst was optimum to degrade 10 mg/L of lomefloxacin with 30-W LED irradiation up to 150 min .

Scientific Research Applications

Photothermal Catalytic Degradation

Lomefloxacin has been used in the photothermal catalytic degradation of antibiotic wastewater. A study demonstrated the use of Nano Au/TiO2 as a photocatalyst for the efficient degradation of Lomefloxacin (LOM) in water . This process involves converting short-wavelength light into photogenerated carriers with TiO2 support and long-wavelength light into heat, which promotes the degradation of LOM.

Visible Light Photocatalysis

Another application is in the visible light photocatalysis using magnesium titanate (MgTiO3). This method is effective for targeting antibiotics in water systems, posing a human health risk due to the rise of antibacterial activity. The study highlights the suitability of the photocatalytic system to treat persistent antibiotics in an aqueous environment .

Antibacterial Agent

Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. Its bactericidal action results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA .

Advanced Oxidation Processes (AOPs)

The compound has been found in the German river Erft, and its degradation was studied using near and far ultraviolet radiation as AOPs. The kinetics description revealed that UVC at pH 8–9 led to the fastest degradation of LOM, indicating its potential for water treatment applications .

Safety And Hazards

Lomefloxacin may make the skin more sensitive to sunlight, and a severe sunburn may result . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It’s not approved for use by children younger than 12 years of age as it may interfere with bone development .

Future Directions

While Lomefloxacin is effective in treating various bacterial infections, its persistent presence in water and wastewater systems poses a risk to aquatic life and human health . Therefore, future research could focus on developing more efficient methods for the degradation and removal of Lomefloxacin from the environment .

properties

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKZLJVOYLTDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98079-52-8 (hydrochloride)
Record name Lomefloxacin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID4040680
Record name Lomefloxacin
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Molecular Weight

351.35 g/mol
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Physical Description

Solid
Record name Lomefloxacin
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Solubility

1.06e-01 g/L
Record name Lomefloxacin
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Mechanism of Action

Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited.
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Product Name

Lomefloxacin

CAS RN

98079-51-7
Record name Lomefloxacin
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Record name 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid
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Record name Lomefloxacin
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Melting Point

239-240.5 °C, 239 - 240.5 °C
Record name Lomefloxacin
Source DrugBank
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Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 1.50 g of ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, 1.50 g of 2-methylpiperazine and 5 ml of pyridine was heated for 3 hours under reflux. The solvent of the reaction mixture was evaporated and the residue was dissolved in chloroform. The solution was washed with water, dried and evaporated. The residue was recrystallized from a mixture of benzene and isopropyl ether to give 1.00 g of the title compound as colorless needles, M.p. 126.5°-127.5° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.00 g of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 1.10 g of 2-methylpiperazine and 10 ml of pyridine was heated for 15 minutes under reflux. The reaction mixture was evaporated and methanol was added to the residue. The precipitate was filtered and recrystallized from ethanol to give 0.36 g of the title compound as colorless needles, M.p. 239°-240.5° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,500
Citations
AN Wadworth, KL Goa - Drugs, 1991 - Springer
… to lomefloxacin and other quinolones than the majority of Gram-negative organisms. The activity of lomefloxacin … were susceptible to lomefloxacin. Ureaplasma urealyticum and both …
Number of citations: 115 link.springer.com
LJ Piddock, MC Hall, R Wise - Antimicrobial agents and …, 1990 - Am Soc Microbiol
… and lomefloxacin was observed (12). The pH has been shown to affect the MIC of lomefloxacin … We compared the activity of lomefloxacin with those of established quinolones in several …
Number of citations: 50 journals.asm.org
DA Leigh, S Tait, B Walsh - Journal of antimicrobial …, 1991 - academic.oup.com
… Comparative MICs showed that lomefloxacin was more active … Solutions of lomefloxacin showed instability in bright sunlight … Lomefloxacin showed a wide range of activity against Gram-…
Number of citations: 30 academic.oup.com
KE Aldridge, A Henderberg, K Gebbia… - … and infectious disease, 1989 - Elsevier
… In the present study we found lomefloxacin to be a very potent antimicrobial against a variety of groups of clinical bacteria frequently isolated from infections. Lomefloxacin possesses …
Number of citations: 13 www.sciencedirect.com
R Wise, JM Andrews, JP Ashby… - Antimicrobial agents and …, 1988 - Am Soc Microbiol
… The MICs of lomefloxacin against 90% of the members of the … Lomefloxacin was comparable in activity to fleroxacin and … The protein binding of lomefloxacin was 15.4%, and serum had …
Number of citations: 132 journals.asm.org
YD Sanzgiri, SR Knaub, CM Riley - Analytical Profiles of Drug Substances …, 1994 - Elsevier
Publisher Summary This chapter provides the description, synthesis, physical properties, pharmacokinetics, and methods of analysis of lomefloxacin. It is the member of the …
Number of citations: 8 www.sciencedirect.com
KH Mayer, JA Ellal - The American journal of medicine, 1992 - Elsevier
… cosides were susceptible to lomefloxacin. No significant lomefloxacin resistance was identi… The frequency with which spontaneous single-step resistance to lomefloxacin develops in …
Number of citations: 19 www.sciencedirect.com
E Rizk - The American journal of medicine, 1992 - Elsevier
… In this analysis, 103 patients treated with lomefloxacin plus theophylline were compared with 150 patients who received lomefloxacin without concurrent theophylline. A similar …
Number of citations: 28 www.sciencedirect.com
RI Al-Wabli - Profiles of Drug Substances, Excipients and Related …, 2017 - Elsevier
… The aqueous solubility of lomefloxacin was determined as a … The aqueous solubility of lomefloxacin mesylate at 25C and … The complexation of lomefloxacin with five metal ions (Al 3 + , …
Number of citations: 6 www.sciencedirect.com
ST Chambers, BA Peddie, RA Robson… - Journal of …, 1991 - academic.oup.com
… The model simulated, in Mueller-Hinton broth, the profile of plasma lomefloxacin … of lomefloxacin concentration profiles achievable by oral dosing. The first dose of lomefloxacin was …
Number of citations: 17 academic.oup.com

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